3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
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Overview
Description
3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a 3-methylbenzyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole typically involves the reaction of 3-methylbenzyl chloride with sodium azide to form 3-methylbenzyl azide. This intermediate is then reacted with sulfur dioxide and a suitable base to introduce the sulfonyl group, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 3-((3-Methylphenyl)sulfonyl)-1H-1,2,4-triazole
- 3-((4-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
- 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,3-triazole
Uniqueness: 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is unique due to the specific positioning of the sulfonyl group and the methyl group on the benzyl moiety. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRHZLDFMZHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352801 |
Source
|
Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339105-87-2 |
Source
|
Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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